2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound with the molecular formula C14H18ClNO3 It is characterized by the presence of a chloroacetyl group attached to a pyrrolidine ring, which is further substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring substituted with leaving groups like halides.
Chloroacetylation: The final step involves the chloroacetylation of the pyrrolidine ring. This can be achieved by reacting the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or other nucleophilic species.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The 2,5-dimethoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Lacks the pyrrolidine ring, making it less complex.
1-(2,5-Dimethoxyphenyl)pyrrolidin-2-one: Similar structure but with a different functional group at the pyrrolidine ring.
2-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one: Contains an additional carbon in the side chain.
Uniqueness
2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one is unique due to the combination of its chloroacetyl group, pyrrolidine ring, and 2,5-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-10-5-6-13(19-2)11(8-10)12-4-3-7-16(12)14(17)9-15/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXUCAQMZIQIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCN2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900137-36-2 |
Source
|
Record name | 2-chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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